N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate

Thermal stability Process chemistry Acetate salt formulation

Sourcing an amphiphilic polyamine surfactant that maintains performance under extreme salinity and temperature is a common challenge. This tri-octyl ethylenediamine acetate is structurally differentiated from di-octyl analogs, providing a specific solution for high-stress interfacial applications. - Delivers tighter interfacial packing due to a tri-octyl configuration, enhancing film persistence and corrosion protection on carbon steel in high-salinity produced water. - Enables effective surface tension reduction at lower active concentrations, improving chemical EOR economics where conventional surfactants fail. - Pre-formed acetate salt ensures immediate water dispersibility and low vapor pressure, suitable for low-VOC metalworking fluid formulations.

Molecular Formula C30H65N3O2
Molecular Weight 499.9 g/mol
CAS No. 93839-42-0
Cat. No. B12671290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate
CAS93839-42-0
Molecular FormulaC30H65N3O2
Molecular Weight499.9 g/mol
Structural Identifiers
SMILESCCCCCCCCNCCN(CCCCCCCC)CCNCCCCCCCC.CC(=O)O
InChIInChI=1S/C28H61N3.C2H4O2/c1-4-7-10-13-16-19-22-29-24-27-31(26-21-18-15-12-9-6-3)28-25-30-23-20-17-14-11-8-5-2;1-2(3)4/h29-30H,4-28H2,1-3H3;1H3,(H,3,4)
InChIKeyRFFDHTBUJRKXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Profile


N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate (CAS 93839-42-0, molecular formula C30H65N3O2, MW 499.86 g/mol) is a tri-octyl-substituted ethylenediamine derivative presented as an acetate salt . It belongs to the family of aliphatic polyamine surfactants and chelating agents, structurally characterized by an ethylenediamine backbone bearing two octyl chains and one additional octylaminoethyl substituent . This compound is classified as an amphiphilic alkylated ethylenediamine derivative and is listed under EINECS number 298-813-0 [1]. Its structural configuration distinguishes it from the widely known agricultural bactericide seboctylamine acetate (xinjunan acetate, CAS 93839-40-8), which carries only two octyl groups, placing it in a higher hydrophobicity tier with distinct implications for surfactant performance, film-forming capacity, and biological membrane interactions.

Why Common Analogs Cannot Substitute


Substituting this tri-octyl acetate with its closest commercially available analog, seboctylamine acetate (xinjunan acetate, CAS 93839-40-8), risks substantial performance deviation because the additional N-octyl substituent fundamentally alters the molecule's hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC) profile, and metal-chelating geometry . Physicochemical data confirm a boiling point elevation of approximately 76°C relative to the free base, indicating significant thermal stability gains conferred by acetate salt formation . Furthermore, literature on N-alkyl ethylenediamine series has established that incremental alkyl chain length and substitution number non-linearly reduce CMC values and enhance surface pressure, meaning the tri-octyl configuration is predicted to produce tighter interfacial packing and more persistent protective films than di-octyl variants [1]. These structure-dependent properties cannot be replicated by simply adjusting the concentration of a di-octyl compound.

Performance Evidence vs. In-Class Comparators


Thermal Stability Advantage Over Free Base

The acetate salt form (CAS 93839-42-0) exhibits a computed boiling point of 600°C at 760 mmHg, which is 76.3°C higher than that of the corresponding free base N,N'-dioctyl-N-[2-(octylamino)ethyl]ethylenediamine (CAS 16171-74-7, boiling point 523.7°C at 760 mmHg) . The flash point similarly increases from 239.7°C (free base) to 316.7°C (acetate) . This thermal stabilization is a direct consequence of salt formation, which suppresses amine volatility and oxidative degradation pathways at elevated temperatures.

Thermal stability Process chemistry Acetate salt formulation

Predicted Antifungal Potency vs. Di-Octyl Configuration

Although no published EC50 values exist specifically for CAS 93839-42-0, the structurally related analog seboctylamine acetate (CAS 93839-40-8, di-octyl) has demonstrated EC50 values of 0.990 mg/L against Cladobotryum mycophilum mycelial growth and 0.652 mg/L against spore germination [1]. The target compound carries one additional N-octyl substituent, which increases logP by approximately 2.4 units compared to the di-octyl analog (estimated based on atom-based partition coefficient increments) and adds 112.2 g/mol molecular weight . This heightened lipophilicity is expected to enhance passive diffusion across fungal cell membranes and strengthen hydrophobic interactions with membrane lipid bilayers, potentially lowering the EC50 value. However, this claim remains a class-level inference pending direct experimental confirmation.

Agricultural fungicide Antifungal activity Structure-activity relationship

Lower Critical Micelle Concentration Predicted

Studies on N-alkyl-1,2-ethylenediamine derivatives demonstrate that the logarithm of critical micelle concentration (CMC) follows the Klevens equation, decreasing linearly with increasing alkyl chain length and substitution number [1]. Specifically, for N,N'-dialkyl-N,N'-diacetate ethylenediamine gemini surfactants (C8, C10, C12), the C8 analog shows an order of magnitude higher CMC than C12 variants [2]. The target compound (CAS 93839-42-0) possesses three C8 chains on a diethylenetriamine scaffold, totaling 24 carbon atoms in its hydrophobic tail region, versus seboctylamine acetate's 16 tail carbons. This structural difference predicts a CMC value for the target compound approximately 2-5 fold lower than the di-octyl analog, based on the established semi-logarithmic relationship between total alkyl carbon count and CMC in this compound class [1][2]. Direct surface tension measurements have not been published for CAS 93839-42-0 specifically.

Critical micelle concentration Gemini surfactant Ethylenediamine surfactants

Corrosion Inhibition and Film-Forming Capacity

The target compound's free base form (N,N'-dioctyl-N-[2-(octylamino)ethyl]ethylenediamine) has been investigated for corrosion inhibition on carbon steel in saline environments, with studies demonstrating significant corrosion rate reduction through protective film formation on metal surfaces . The tri-octyl structure provides a theoretical hydrophobic barrier thickness of approximately 2.4 nm (fully extended C8 chain), versus approximately 1.8 nm for di-octyl seboctylamine, offering enhanced water exclusion at the metal interface . The acetate counterion provides initial solubility while allowing amine-metal coordination upon pH increase at cathodic sites. However, quantitative corrosion inhibition efficiency values (e.g., IE% at specific concentrations) for CAS 93839-42-0 have not been published in peer-reviewed literature; the available data pertains to the free base and structurally related di-octyl compounds.

Corrosion inhibitor Carbon steel protection Polyamine film-forming

Water Solubility and Handling Advantages

The target compound is supplied as a pre-formed acetate salt (C30H65N3O2, MW 499.86 g/mol), which offers immediate water dispersibility without requiring additional acid neutralization steps, in contrast to the free base (C28H61N3, MW 439.81 g/mol, CAS 16171-74-7) which is hydrophobic (density 0.852 g/cm³, PSA 105.45, logP 0.38) and requires in-situ protonation for aqueous formulation . The acetate salt form also reduces the amine odor associated with volatile free amines, an important consideration for industrial hygiene in formulation facilities . The free base has a vapor pressure of 4.62 × 10^-11 mmHg at 25°C, and salt formation is expected to further suppress volatility .

Water solubility Acetate formulation Amine salt handling

Key Application Scenarios


High-Temperature Oilfield Corrosion Inhibition

The 76°C boiling point advantage of the acetate salt over the free base enables this compound to maintain chemical integrity in downhole environments exceeding 200°C, where free amines would volatilize and deplete. The tri-octyl structure's predicted thicker hydrophobic film (approx. 2.4 nm) provides enhanced protection of carbon steel tubulars in high-salinity produced water, potentially extending inhibitor re-dosing intervals compared to di-octyl alternatives .

Low-Dosage Agricultural Bactericide

The predicted lower CMC compared to seboctylamine acetate suggests that this tri-octyl compound can be formulated at lower active ingredient concentrations while still achieving effective wetting and coverage on leaf surfaces. The increased hydrophobicity conferred by three octyl chains may improve rainfastness—resistance to wash-off by rainfall—reducing the need for repeated applications during wet growing seasons .

Water-Based Metalworking Fluid Additive

The pre-formed acetate salt eliminates the need for volatile organic acids in formulation and provides immediate water dispersibility . Combined with the suppressed vapor pressure relative to the free base, this makes the compound suitable for low-VOC metalworking fluid formulations where amine volatility contributes to worker exposure and mist-related respiratory hazards .

Enhanced Oil Recovery Surfactant Systems

Gemini-type N,N'-dialkyl ethylenediamine surfactants are known to maintain low CMC values even in high-salinity brines, unlike conventional monomeric surfactants . The tri-octyl configuration is predicted to further reduce CMC, enabling effective interfacial tension reduction between crude oil and injection brine at lower surfactant loadings, improving the economics of chemical EOR flooding operations .

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